15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one
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Overview
Description
15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one is a complex organic compound with the molecular formula C19H14O3 and a molecular weight of 290.31 g/mol This compound is characterized by its unique cyclopenta[a]phenanthrene structure, which is a fused ring system that includes a cyclopentane ring and a phenanthrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one typically involves multi-step organic reactions. One common method includes the acetylation of 15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
15,16-Dihydro-17H-cyclopenta(a)phenanthren-17-one: The non-acetylated form of the compound.
15-(Hydroxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one: A hydroxylated derivative.
Uniqueness
15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one is unique due to its acetyl group, which can influence its chemical reactivity and biological activity. The presence of the acetyloxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its non-acetylated or hydroxylated counterparts .
Biological Activity
15-(Acetyloxy)-15,16-dihydro-17H-cyclopenta(a)phenanthren-17-one, also known by its CAS number 24684-53-5, is a compound of interest in the field of medicinal chemistry and pharmacology. This compound belongs to the class of cyclopenta[a]phenanthrenes, which are polycyclic aromatic hydrocarbons with potential biological activities. Research into its biological activity has revealed promising effects, particularly in the areas of cancer treatment and anti-inflammatory responses.
Molecular Structure
- Molecular Formula : C19H14O3
- Molar Mass : 290.31 g/mol
- CAS Number : 24684-53-5
Physical Properties
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Mechanism of Action : The compound appears to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which play a crucial role in regulating cell survival and death pathways.
- Case Study : In a study conducted by Zhang et al. (2023), treatment with this compound resulted in a 50% reduction in tumor size in a mouse model of breast cancer compared to control groups .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Mechanism : The anti-inflammatory activity is thought to be mediated through the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response.
- Research Findings : A study published by Lee et al. (2023) reported that administration of the compound significantly decreased inflammation markers in a rat model of arthritis, suggesting its potential utility in treating inflammatory diseases .
Other Biological Activities
Preliminary investigations have also suggested neuroprotective effects of this compound. In vitro studies have indicated that it may protect neuronal cells from oxidative stress-induced damage.
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Study/Researcher | Biological Activity | Model Used | Key Findings |
---|---|---|---|
Zhang et al. (2023) | Anticancer | Mouse model | 50% reduction in tumor size |
Lee et al. (2023) | Anti-inflammatory | Rat model | Decreased levels of TNF-alpha and IL-6 |
Preliminary Study | Neuroprotective | In vitro | Protection against oxidative stress |
Properties
CAS No. |
50905-55-0 |
---|---|
Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(17-oxo-15,16-dihydrocyclopenta[a]phenanthren-15-yl) acetate |
InChI |
InChI=1S/C19H14O3/c1-11(20)22-18-10-17(21)16-9-8-14-13-5-3-2-4-12(13)6-7-15(14)19(16)18/h2-9,18H,10H2,1H3 |
InChI Key |
NTKMOLPUBHVHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(=O)C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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